molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706439-53-3

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1409409
CAS No.: 1706439-53-3
M. Wt: 510.5 g/mol
InChI Key: GFEQACAMEHRRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthyl derivative featuring two 3,5-difluorophenyl substituents at the 3,3' positions of the binaphthalene backbone. The molecule’s R-configuration creates a well-defined chiral environment, making it valuable in asymmetric catalysis, ligand design, and materials science. Its electron-withdrawing fluorine substituents enhance the acidity of the phenolic hydroxyl groups (pKa ~8–10), improving its coordination ability with transition metals .

Properties

IUPAC Name

3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEQACAMEHRRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction parameters, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.

    Biology: The compound can be used to study protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.

Comparison with Similar Compounds

Structural Modifications in Substituents

Electron-Withdrawing vs. Electron-Donating Groups
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-3,3'-Bis(3,5-difluorophenyl)-binaphthyl-diol 3,5-difluorophenyl C₃₂H₁₈F₄O₂ 510.38* Enhanced acidity (OH groups), improved metal coordination .
(S)-3,3'-Bis(3,5-diisopropylphenyl)-binaphthyl-diol 3,5-diisopropylphenyl C₄₀H₄₂O₂ 570.77 Steric bulk improves enantioselectivity in catalysis but reduces solubility .
(S)-3,3'-Bis(3,5-dimethylphenyl)-binaphthyl-diol 3,5-dimethylphenyl C₃₆H₃₀O₂ 494.62 Moderate electron-donating effects; lower catalytic efficiency vs. fluorinated analogs .
(S)-3,3'-Bis(perfluorophenyl)-binaphthyl-diol perfluorophenyl C₃₂H₁₂F₁₀O₂ 618.42 Extreme electron-withdrawing effects; limited solubility in polar solvents .

Note: *Calculated molecular weight based on stoichiometry (C₃₂H₁₈F₄O₂: 32×(12) + 18×(1) + 4×(19) + 2×(16) = 510.38).

  • Key Insight : Fluorinated derivatives exhibit stronger Lewis acidity due to electron-withdrawing effects, enhancing their utility in asymmetric hydrogenation and Suzuki-Miyaura coupling . In contrast, dimethyl or diisopropyl groups prioritize steric control over electronic effects .
Halogen-Substituted Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications
(R)-3,3'-Bis(3,5-dichlorophenyl)-binaphthyl-diol 3,5-dichlorophenyl C₃₂H₁₈Cl₄O₂ 594.28* Stronger electron withdrawal than fluorine; used in phosphorescent materials .
(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-binaphthyl-phosphine 3,5-bis(trifluoromethyl)phenyl C₄₄H₂₄F₁₂P₂ 910.58 High catalytic activity in cross-coupling reactions; extreme hydrophobicity .

Note: Chlorine and trifluoromethyl groups amplify electron withdrawal but introduce challenges in solubility and synthetic accessibility .

Stereochemical Variations (R vs. S Configuration)

  • (R)-Configuration : Favors formation of specific enantiomers in asymmetric catalysis (e.g., (R)-BINAP derivatives in ruthenium-catalyzed hydrogenations) .
  • (S)-Configuration : Used to produce opposite enantiomers; e.g., (S)-3,3'-Bis(3,5-dimethylphenyl)-binaphthyl-diol generates (S)-configured products in aldol reactions .

Biological Activity

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral compound that has garnered interest in various fields of research, particularly in asymmetric catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C36_{36}H28_{28}F4_{4}O2_{2}
  • Molecular Weight : 596.54 g/mol
  • CAS Number : 361342-55-4

Mechanisms of Biological Activity

The biological activity of (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is primarily attributed to its ability to act as a chiral ligand in catalytic processes. Its unique structure allows it to facilitate various chemical reactions through coordination with metal centers.

Catalytic Activity

Research indicates that this compound can effectively catalyze nucleophilic additions to imine substrates. The presence of difluorophenyl groups enhances the electron-withdrawing properties, improving the reactivity of the compound in catalytic cycles. This property is significant for synthesizing complex organic molecules with high enantioselectivity.

Biological Applications

  • Anticancer Activity :
    • Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of binaphthyl compounds have been reported to inhibit cell proliferation in breast cancer models by inducing apoptosis.
  • Antimicrobial Properties :
    • The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Preliminary data indicate that (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol may exhibit inhibitory effects on Gram-positive bacteria.

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized various BINAP-based aminophosphines and evaluated their biological activity against cancer cell lines. The results indicated that compounds with similar structural motifs to (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol showed significant cytotoxicity with IC50_{50} values in the low micromolar range .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of phosphoric acid derivatives revealed that certain BINOL-based compounds exhibited activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds as lead structures for developing new antibiotics .

Data Summary Table

PropertyValue
Molecular FormulaC36_{36}H28_{28}F4_{4}O2_{2}
Molecular Weight596.54 g/mol
CAS Number361342-55-4
Anticancer IC50_{50}Low micromolar range
Antimicrobial ActivityEffective against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.